

Technical Guide: 1-Bromo-3-hexyne (CAS No. 35545-23-4)

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Compound of Interest		
Compound Name:	1-Bromo-3-hexyne	
Cat. No.:	B1600705	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-hexyne is a valuable reagent in organic synthesis, serving as a versatile building block for the introduction of the hex-3-ynyl functional group into a variety of molecular scaffolds. Its utility is most pronounced in carbon-carbon bond-forming reactions, particularly in the synthesis of complex organic molecules relevant to the pharmaceutical and materials science industries. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on experimental protocols and data relevant to laboratory practice.

Molecular Structure and Properties

1-Bromo-3-hexyne possesses a six-carbon chain with a bromine atom at the 1-position and a carbon-carbon triple bond between the 3 and 4 positions.

Chemical Structure:

SMILES:CCC#CCCBr[1]

InChI:InChI=1S/C6H9Br/c1-2-3-4-5-6-7/h2,5-6H2,1H3[2]

A summary of the key physicochemical properties of **1-bromo-3-hexyne** is provided in the table below. It is important to note that while computed values are available, experimentally



determined physical properties such as boiling point and density are not readily available in the cited literature.

Property	Value	Source
CAS Number	35545-23-4	[1][2]
Molecular Formula	C6H9Br	[1]
Molecular Weight	161.04 g/mol	[1][2]
XLogP3	2.5	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	0	[1]
Rotatable Bond Count	1	[1]
Exact Mass	159.98876 g/mol	[1]
Complexity	82.8	[1]

Synthesis of 1-Bromo-3-hexyne

The most common laboratory synthesis of **1-bromo-3-hexyne** involves the bromination of 3-hexyn-1-ol.

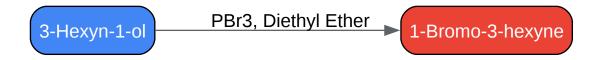
Experimental Protocol: Synthesis from 3-Hexyn-1-ol

A plausible synthetic route for the preparation of **1-bromo-3-hexyne** is from the corresponding alcohol, 3-hexyn-1-ol, using a brominating agent such as phosphorus tribromide (PBr₃) in a suitable solvent like diethyl ether.[1] While a detailed, peer-reviewed experimental protocol specifically for this transformation is not readily available in the public domain, a general procedure based on analogous reactions is provided below.

Reaction Scheme:



PBr3, Diethyl Ether



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Caption: Synthesis of 1-Bromo-3-hexyne from 3-Hexyn-1-ol.

Materials:

- 3-Hexyn-1-ol
- Phosphorus tribromide (PBr₃)
- Anhydrous diethyl ether
- Pyridine (optional, to neutralize HBr byproduct)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Round-bottom flask
- Addition funnel
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator



Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hexyn-1-ol in anhydrous diethyl ether.
- Cool the solution in an ice bath to 0 °C.
- Slowly add phosphorus tribromide (PBr₃) dropwise via an addition funnel, maintaining the temperature at 0 °C. A small amount of pyridine can be added to the reaction mixture to scavenge the HBr byproduct.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, quench the reaction by carefully adding saturated sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- The crude product can be purified by vacuum distillation or column chromatography to yield pure **1-bromo-3-hexyne**.

Applications in Organic Synthesis

1-Bromo-3-hexyne is a key intermediate in the synthesis of more complex molecules. It is particularly useful in cross-coupling reactions, such as the Sonogashira coupling, to form new carbon-carbon bonds.

Sonogashira Coupling

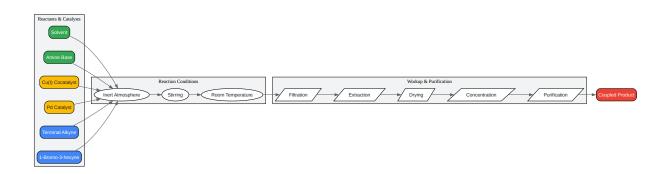
The Sonogashira coupling is a powerful reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-copper system. **1-Bromo-**



3-hexyne can serve as the haloalkyne component in such reactions.

The following is a general procedure for the Sonogashira coupling of a haloalkyne with a terminal alkyne. This can be adapted for reactions involving **1-bromo-3-hexyne**.

Reaction Scheme Workflow:



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Caption: General workflow for a Sonogashira coupling reaction.



Materials:

- 1-Bromo-3-hexyne
- Terminal alkyne
- Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
- Copper(I) iodide (CuI)
- Amine base (e.g., triethylamine or diisopropylamine)
- Anhydrous solvent (e.g., THF or DMF)
- Schlenk flask or similar reaction vessel
- Inert gas supply (nitrogen or argon)
- Magnetic stirrer
- Syringes and needles

Procedure:

- To a Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and the terminal alkyne.
- Add the anhydrous solvent and the amine base to the flask.
- Stir the mixture at room temperature for a few minutes to ensure dissolution.
- Add **1-bromo-3-hexyne** to the reaction mixture via syringe.
- Stir the reaction at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.
- Upon completion, dilute the reaction mixture with a suitable solvent (e.g., diethyl ether) and filter through a pad of celite to remove the catalyst residues.



- Wash the filtrate with saturated ammonium chloride solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Spectroscopic Data

At the time of this writing, experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) for **1-bromo-3-hexyne** is not readily available in publicly accessible databases. Researchers are advised to acquire their own analytical data for this compound upon synthesis or purchase.

Safety Information

1-Bromo-3-hexyne is expected to be a reactive and potentially hazardous chemical. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact. Consult the Safety Data Sheet (SDS) from the supplier for detailed safety and handling information.

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References

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- 2. 1-Bromo-3-hexyne | C6H9Br | CID 10942754 PubChem [pubchem.ncbi.nlm.nih.gov]
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